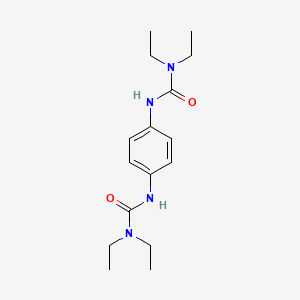
N,N''-1,4-Phenylenebis(N',N'-diethylurea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two N,N’-diethylurea groups attached to a central 1,4-phenylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) typically involves the reaction of 1,4-phenylenediamine with diethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1,4-Phenylenediamine+2Diethyl isocyanate→N,N”-1,4-Phenylenebis(N’,N’-diethylurea)
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) follows a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea groups can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N,N’'-1,4-Phenylenebis(thiourea): Similar structure but with sulfur atoms replacing the oxygen atoms in the urea groups.
N,N’-1,4-Phenylenebis(N’,N’-dimethylurea): Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
N,N’‘-1,4-Phenylenebis(N’,N’-diethylurea) is unique due to its specific substitution pattern and the presence of diethyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
71050-63-0 |
|---|---|
Fórmula molecular |
C16H26N4O2 |
Peso molecular |
306.40 g/mol |
Nombre IUPAC |
3-[4-(diethylcarbamoylamino)phenyl]-1,1-diethylurea |
InChI |
InChI=1S/C16H26N4O2/c1-5-19(6-2)15(21)17-13-9-11-14(12-10-13)18-16(22)20(7-3)8-4/h9-12H,5-8H2,1-4H3,(H,17,21)(H,18,22) |
Clave InChI |
XCBNPCMZAAOVLO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)NC1=CC=C(C=C1)NC(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
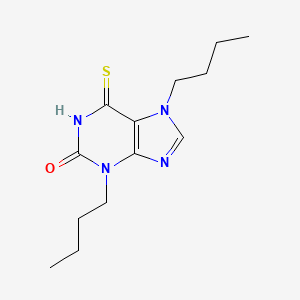
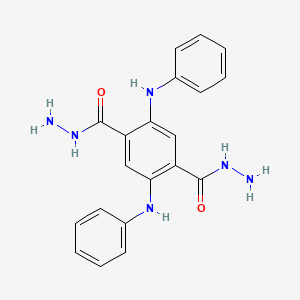
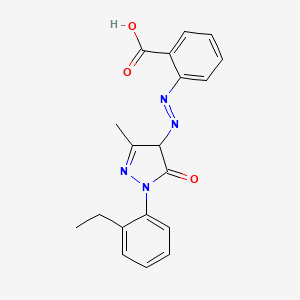
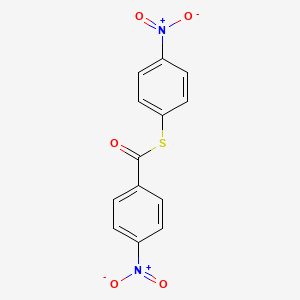
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)
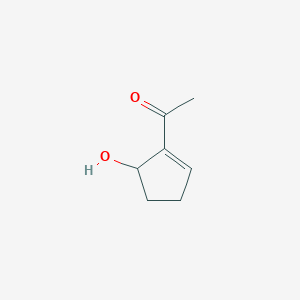
![9-[(2-Methylacryloyl)amino]nonanoic acid](/img/structure/B14481143.png)
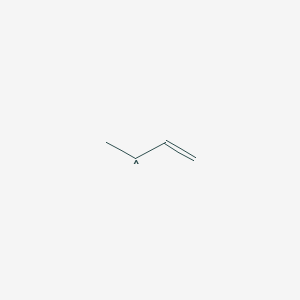
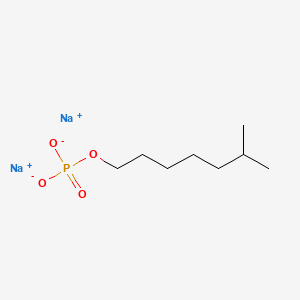
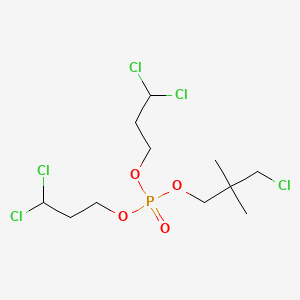

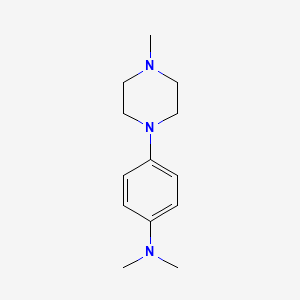
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
